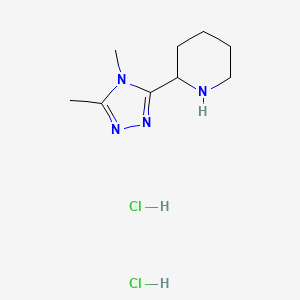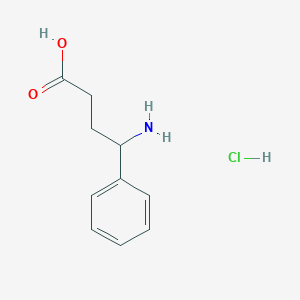
4-Amino-4-phenylbutanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-4-phenylbutanoic acid hydrochloride, also known as Phenibut, is a neuropsychotropic drug that was discovered and introduced into clinical practice in Russia . It has anxiolytic and nootropic (cognition enhancing) effects . It acts as a GABA-mimetic, primarily at GABA(B) receptors . It’s found as an ingredient in some dietary supplements .
Molecular Structure Analysis
The molecular formula of this compound is C10H14ClNO2 . Its molecular weight is 215.68 . The IUPAC name is this compound .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 202-204°C . It is stored at room temperature . The compound is stable under normal temperatures and pressures. It should be stored in a cool, dry, well-ventilated area away from incompatible substances .Wissenschaftliche Forschungsanwendungen
Therapeutic Effects as a Chemical Chaperone
4-Amino-4-phenylbutanoic acid, also known as 4-phenylbutyric acid (4-PBA), has been studied for its potential therapeutic effects in maintaining proteostasis. 4-PBA acts as a low molecular weight chemical chaperone, preventing misfolded protein aggregation and alleviating endoplasmic reticulum (ER) stress. The ER plays a crucial role in protein folding, and failure to maintain ER homeostasis can lead to protein misfolding and various pathologies. 4-PBA may help fold proteins within the ER, attenuating the activation of the unfolded protein response (UPR) and potentially alleviating various diseases by restoring cellular proteostasis (Kolb et al., 2015).
Influence on Neurotransmitter and Protein Synthesis
Research has identified 4-Amino-4-phenylbutanoic acid hydrochloride's potential impact on neurotransmitter and protein synthesis. By inhibiting GABA uptake specifically, it results in increased GABAergic mediated inhibition in the brain. This mechanism underlies its potent anticonvulsant properties against various types of seizures in preclinical models. The ability to modulate GABA levels in the brain points towards its significant role in influencing neurological processes and conditions (Suzdak & Jansen, 1995).
Anticonvulsant Properties
This compound has been explored for its anticonvulsant properties. It is a potent and specific inhibitor of GABA uptake, leading to increased extracellular GABA overflow and enhanced GABAergic mediated inhibition. This pharmacological profile suggests potential utility in treating chronic seizure disorders such as generalized clonic-tonic epilepsy, photomyoclonic seizures, myoclonic petit mal epilepsy, and complex partial epilepsy. The review of its neurochemical and behavioral profile highlights the drug's efficacy against a range of convulsion models, making it a promising candidate for epilepsy treatment (Suzdak & Jansen, 1995).
Wirkmechanismus
Target of Action
The primary target of 4-Amino-4-phenylbutanoic acid hydrochloride is the central nervous system . It is a GABA analogue, structurally related to the neurotransmitter γ-aminobutyric acid (GABA) . It is thought to act as a GABA B receptor agonist .
Mode of Action
This compound: interacts with its targets by mimicking the action of GABA . It binds to the GABA B receptors, similar to baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, it mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .
Biochemical Pathways
The compound affects the GABAergic pathway, which is involved in inhibitory neurotransmission . By acting as a GABA B receptor agonist, This compound enhances the inhibitory effects of GABA, leading to decreased neuronal excitability .
Pharmacokinetics
This compound: is well-absorbed and has a bioavailability of ≥63% for a 250 mg dose . It has minimal metabolism in the liver and an elimination half-life of 5.3 hours for a 250 mg dose . It is excreted in the urine, with 63% of the dose being unchanged .
Result of Action
The molecular and cellular effects of This compound ’s action include decreased neuronal excitability due to enhanced inhibitory neurotransmission . This results in anxiolytic effects, making it useful for treating anxiety .
Action Environment
Environmental factors such as the pH of the gastrointestinal tract can influence the absorption of This compound . Furthermore, factors like diet and the presence of other medications can affect its metabolism and excretion .
Safety and Hazards
The compound is classified as having acute toxicity, oral (Category 4), H302 . It can cause skin irritation (Category 2), H315, and serious eye irritation (Category 2A), H319 . It may also cause respiratory irritation (Category 3), H335 . There are reports of adverse health effects associated with phenibut use, and some evidence suggests that continued use can lead to dependence and increased tolerance .
Eigenschaften
IUPAC Name |
4-amino-4-phenylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(6-7-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYVTLZMBWZXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122602-44-2 |
Source


|
| Record name | 4-amino-4-phenylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

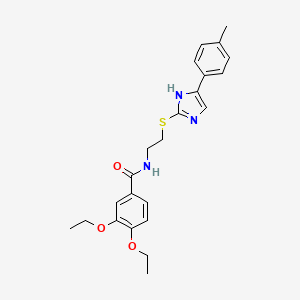
![Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2721695.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2721696.png)
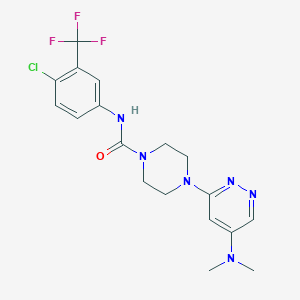
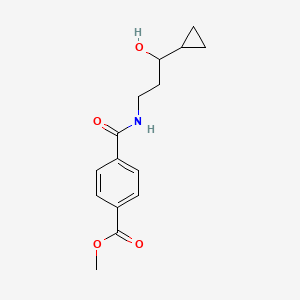
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2721700.png)

![N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide](/img/structure/B2721702.png)
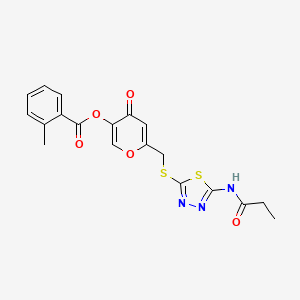
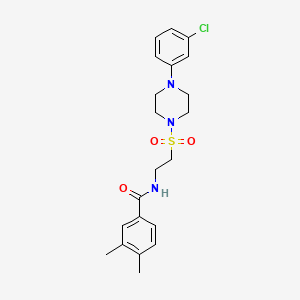
![2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol](/img/structure/B2721709.png)

